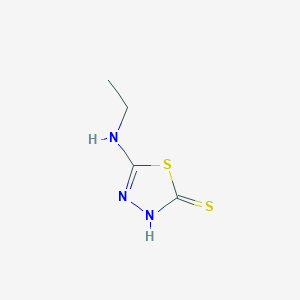

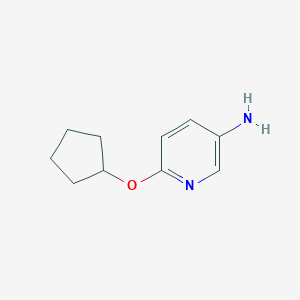

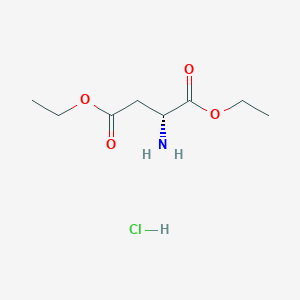

![molecular formula C15H11N3 B182053 6-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 65880-39-9](/img/structure/B182053.png)

6-Methyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-6H-indolo[2,3-b]quinoxaline (MeIQx) is a heterocyclic aromatic compound that belongs to the family of quinoxaline derivatives. It is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. MeIQx has been shown to induce DNA damage and promote the development of tumors in experimental animals.

Mécanisme D'action

6-Methyl-6H-indolo[2,3-b]quinoxaline is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and induce mutations. The major DNA adduct formed by 6-Methyl-6H-indolo[2,3-b]quinoxaline is N-(deoxyguanosin-8-yl)-6-Methyl-6H-indolo[2,3-b]quinoxaline, which can lead to base pair substitutions and frameshift mutations. 6-Methyl-6H-indolo[2,3-b]quinoxaline has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.

Effets Biochimiques Et Physiologiques

6-Methyl-6H-indolo[2,3-b]quinoxaline has been shown to induce DNA damage and promote the development of tumors in experimental animals. It has also been linked to the development of human cancers, particularly colorectal cancer. 6-Methyl-6H-indolo[2,3-b]quinoxaline has been shown to affect several physiological processes, including cell proliferation, apoptosis, and immune function.

Avantages Et Limitations Des Expériences En Laboratoire

6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful model compound for studying the mechanisms of DNA damage and repair, as well as the development of cancer. It is relatively stable and can be easily synthesized in the laboratory. However, 6-Methyl-6H-indolo[2,3-b]quinoxaline is a potent mutagen and carcinogen that requires careful handling and disposal. It is also important to note that the effects of 6-Methyl-6H-indolo[2,3-b]quinoxaline on human health may differ from those observed in experimental animals.

Orientations Futures

Future research on 6-Methyl-6H-indolo[2,3-b]quinoxaline should focus on developing effective chemopreventive agents that can reduce the risk of cancer associated with dietary exposure to 6-Methyl-6H-indolo[2,3-b]quinoxaline. Studies should also investigate the effects of 6-Methyl-6H-indolo[2,3-b]quinoxaline on human health, particularly in populations with high levels of dietary exposure. In addition, research should explore the potential use of 6-Methyl-6H-indolo[2,3-b]quinoxaline as a biomarker for cancer risk assessment and the development of personalized cancer prevention strategies.

Conclusion

6-Methyl-6H-indolo[2,3-b]quinoxaline is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. It has been extensively studied for its effects on DNA damage and repair, as well as the development of cancer. 6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful model compound for studying these processes, but requires careful handling and disposal. Future research should focus on developing effective chemopreventive agents and investigating the effects of 6-Methyl-6H-indolo[2,3-b]quinoxaline on human health.

Méthodes De Synthèse

6-Methyl-6H-indolo[2,3-b]quinoxaline can be synthesized by the reaction of 2-aminobenzophenone with 3,4-dimethylaniline in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields 6-Methyl-6H-indolo[2,3-b]quinoxaline as a yellow crystalline solid with a melting point of 305-307°C.

Applications De Recherche Scientifique

6-Methyl-6H-indolo[2,3-b]quinoxaline has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of DNA damage and repair, as well as the development of cancer. 6-Methyl-6H-indolo[2,3-b]quinoxaline has also been used to investigate the effects of dietary factors on cancer risk and to evaluate the efficacy of chemopreventive agents.

Propriétés

Numéro CAS |

65880-39-9 |

|---|---|

Nom du produit |

6-Methyl-6H-indolo[2,3-b]quinoxaline |

Formule moléculaire |

C15H11N3 |

Poids moléculaire |

233.27 g/mol |

Nom IUPAC |

6-methylindolo[3,2-b]quinoxaline |

InChI |

InChI=1S/C15H11N3/c1-18-13-9-5-2-6-10(13)14-15(18)17-12-8-4-3-7-11(12)16-14/h2-9H,1H3 |

Clé InChI |

KFWQNOOZKPPNNW-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

SMILES canonique |

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Autres numéros CAS |

65880-39-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

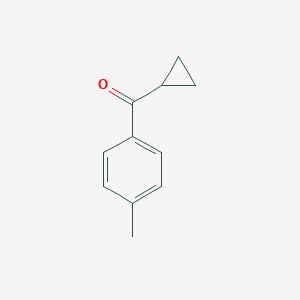

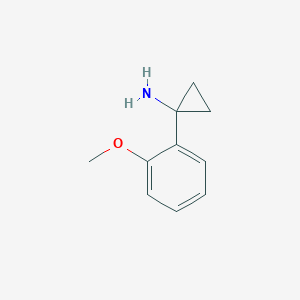

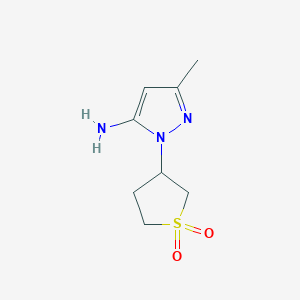

![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)

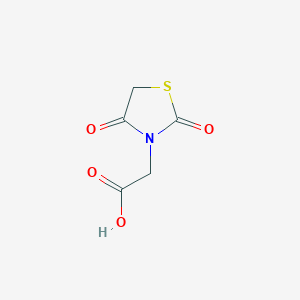

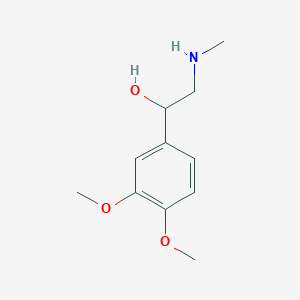

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)

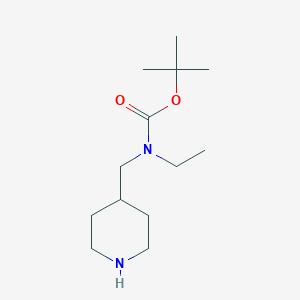

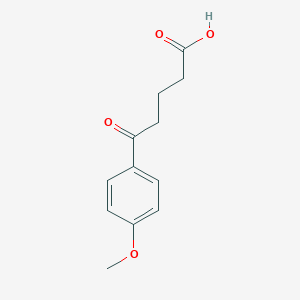

![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)